2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE is an organic compound that features a pyrindane ring structure with a nitrile group and a methylallylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE can be achieved through several synthetic routes. One common method involves the reaction of 2-methylallylthiol with a pyrindane derivative that contains a suitable leaving group, such as a halide. The reaction typically proceeds under basic conditions, using a base like sodium hydride or potassium carbonate to deprotonate the thiol and generate the nucleophilic thiolate anion, which then displaces the leaving group on the pyrindane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methylallylthio group can participate in nucleophilic substitution reactions, where the thiolate anion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyrindane derivatives.
Scientific Research Applications
2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, potentially leading to inhibition of their activity. The methylallylthio group can also interact with biological molecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
2-Methylallylthiol: A simpler thiol compound with similar reactivity.
1-Pyrindan-3-carbonitrile: Lacks the methylallylthio substituent but shares the pyrindane and nitrile functionalities.
Sulfoxides and Sulfones: Oxidized derivatives of thiol compounds.
Uniqueness
2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE is unique due to the combination of its pyrindane ring, nitrile group, and methylallylthio substituent. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H14N2S |
---|---|
Molecular Weight |
230.33 g/mol |
IUPAC Name |
2-(2-methylprop-2-enylsulfanyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H14N2S/c1-9(2)8-16-13-11(7-14)6-10-4-3-5-12(10)15-13/h6H,1,3-5,8H2,2H3 |
InChI Key |
GJLLNFYGBNBLCR-UHFFFAOYSA-N |
SMILES |
CC(=C)CSC1=NC2=C(CCC2)C=C1C#N |
Canonical SMILES |
CC(=C)CSC1=C(C=C2CCCC2=N1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.